molecular formula C25H22N4O3 B3695869 ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B3695869
M. Wt: 426.5 g/mol
InChI Key: NNMPGXWFUDPEIW-CCEZHUSRSA-N
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Description

Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .


Synthesis Analysis

The most frequently employed synthetic route to indolo-[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid .


Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . Structurally quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products .


Physical and Chemical Properties Analysis

Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . This certifies them a great future in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-3-16-29-23(28-20(30)15-14-17-10-6-5-7-11-17)21(25(31)32-4-2)22-24(29)27-19-13-9-8-12-18(19)26-22/h3,5-15H,1,4,16H2,2H3,(H,28,30)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMPGXWFUDPEIW-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Reactant of Route 6
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ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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